Propan-2-yl 2-(2,6-dichlorophenyl)acetate

Lipophilicity Reversed-phase chromatography Sample preparation

Analytical laboratories validating ANDA filings for diclofenac sodium or guanfacine hydrochloride require distinct ester impurity markers. This isopropyl ester (CAS 1470584-30-5) serves dual regulatory roles as Diclofenac Impurity 26 and Guanfacine isopropyl ester impurity, reducing separate standard inventory needs. • Solid crystalline (mp 39-42 °C) enables precise gravimetric aliquots vs. liquid methyl ester analogs • ACD/LogP 4.05 yields distinct C18 RP-HPLC retention & unique LC-MS dichloro isotopic pattern (m/z 247.12) • ICH Q1A(R2)-compliant characterization (¹H/¹³C NMR, HRMS, HPLC purity) for system suitability and stability-indicating methods

Molecular Formula C11H12Cl2O2
Molecular Weight 247.12
CAS No. 1470584-30-5
Cat. No. B2958910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-(2,6-dichlorophenyl)acetate
CAS1470584-30-5
Molecular FormulaC11H12Cl2O2
Molecular Weight247.12
Structural Identifiers
SMILESCC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3
InChIKeyXLDVQLKUCUZLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2-(2,6-dichlorophenyl)acetate: Procurement-Grade Reference Standard Overview


Propan-2-yl 2-(2,6-dichlorophenyl)acetate (CAS 1470584-30-5), also named isopropyl 2-(2,6-dichlorophenyl)acetate or 2,6-dichlorobenzeneacetic acid 1-methylethyl ester, is the isopropyl ester derivative of 2,6-dichlorophenylacetic acid with molecular formula C₁₁H₁₂Cl₂O₂ and molecular weight 247.12 Da . The compound is an off-white solid at refrigerated temperatures (melting point 39–42 °C) with an ACD/LogP of 4.05, indicating substantial lipophilicity relative to its methyl and ethyl ester analogs . It is primarily catalogued as Diclofenac Impurity 26 and also recognized as a Guanfacine-related isopropyl ester impurity, supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines for use as a reference standard in ANDA regulatory filings, analytical method development, and quality control applications [1][2].

Dual pharmacopoeial identity supports both diclofenac and guanfacine impurity profiling.
Defined crystalline solid (mp 39–42 °C) for precise gravimetric preparation.
ICH-compliant characterization data for ANDA method development and QC.

Why Methyl or Ethyl Ester Analogs Cannot Substitute in Regulated Analysis


Although methyl 2,6-dichlorophenylacetate (CAS 54551-83-6) and ethyl 2,6-dichlorophenylacetate (CAS 90793-64-9) share the identical 2,6-dichlorophenylacetyl pharmacophore, their distinct ester alkyl groups produce quantifiable differences in lipophilicity, physical state, chromatographic retention, and hydrolytic stability that render them non-interchangeable in analytical reference standard and impurity profiling contexts [1]. The isopropyl ester (target) exhibits an ACD/LogP of 4.05—approximately 1.0–1.3 log units higher than the methyl ester (LogP 2.71–3.11) and ~1.3 log units higher than the parent acid (ACD/LogP 2.71)—translating to a roughly 10- to 20-fold greater octanol-water partition coefficient [1]. This lipophilicity difference shifts reversed-phase HPLC retention times, alters mass spectrometric ionization efficiency, and changes the physical handling requirements (solid at 39–42 °C versus liquid at 20 °C for the methyl ester), all of which preclude direct substitution without complete method revalidation .

Lipophilicity gap alters reversed-phase retention and extraction selectivity, requiring full method revalidation.
Solid vs. liquid physical state affects handling accuracy, aliquot consistency, and storage stability.
Mass difference of 14–28 Da supports orthogonal MS identification, but retention shifts may complicate co-elution separation.

Quantitative Differentiation Evidence Against Closest Ester and Acid Analogs


Lipophilicity Advantage for Extraction and Chromatography

The target isopropyl ester exhibits an ACD/LogP of 4.05 (ACD/Labs Percepta, v14.00), which is 0.94–1.34 log units higher than the methyl ester (LogP 2.71 reported by Chem960; LogP 3.11 reported by SIELC) and 1.34 log units above the parent 2,6-dichlorophenylacetic acid (ACD/LogP 2.71) . This difference corresponds to a 9- to 22-fold increase in the octanol-water partition coefficient, predicting markedly longer retention on C18 reversed-phase columns and enhanced recovery in liquid-liquid extraction workflows [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP 0.94–1.34 vs methyl ester; 9–22× higher P_octanol/water
Supports longer reversed-phase retention and higher extraction recovery.
Predicted ACD/LogP v14.00; experimental confirmation recommended.
Lipophilicity Reversed-phase chromatography Sample preparation

Solid-State Properties for Handling and Formulation Suitability

The target compound is an off-white solid with a melting point of 39–42 °C requiring refrigerated storage (2–8 °C), whereas the methyl ester analog is a clear colorless liquid at 20 °C that can be stored at room temperature . The ethyl ester is a low-melting solid (mp >33 °C) but with lower molecular weight (233.09 Da) and different crystallinity . This solid-versus-liquid distinction directly affects gravimetric handling accuracy, long-term storage stability against hydrolysis, and suitability for solid-dosage formulation pre-screening studies.

Physical State
Cross-study comparable
Solid (mp 39–42 °C) vs. Liquid (20 °C) for methyl ester
Solid state enables accurate weighing, reducing aliquot variability.
Vendor CoA data; refrigerated storage required.
Solid-state properties Formulation pre-screening Analytical weighing

Molecular Weight Differentiation for Mass Spectrometry

The target compound has a monoisotopic mass of 246.0214 Da and an average molecular weight of 247.12 Da (C₁₁H₁₂Cl₂O₂), which differs by 28.05 Da from the methyl ester (219.07 Da, C₉H₈Cl₂O₂) and by 14.03 Da from the ethyl ester (233.09 Da, C₁₀H₁₀Cl₂O₂) [1]. The characteristic chlorine isotopic pattern (two Cl atoms producing a [M]:[M+2]:[M+4] ratio of approximately 9:6:1) combined with the distinct molecular ion cluster at m/z 247/249/251 enables unambiguous identification of this specific isopropyl ester in complex pharmaceutical impurity mixtures using single quadrupole or tandem mass spectrometry [2].

Molecular Weight
Cross-study comparable
ΔMW +28.05 Da vs methyl ester; distinct Cl₂ isotopic pattern
Orthogonal MS identification even with co-elution.
Single quadrupole or tandem MS applicable.
Mass spectrometry Impurity identification LC-MS/MS

Hydrolytic Stability of the Sterically Hindered Isopropyl Ester

The isopropyl ester group provides moderate hydrolytic stability intermediate between rapidly cleaved methyl esters and highly hindered tert-butyl esters. Systematic kinetic studies on acetate esters by Yates and McClelland (1967) demonstrated that isopropyl acetate exhibits distinct rate-acidity dependence behavior (Type ii: rate maximum at intermediate acidities followed by a sharp rate increase in concentrated acids) compared to methyl acetate, reflecting steric hindrance at the carbonyl carbon from the branched isopropoxy group [1][2]. General ester chemistry principles indicate that secondary alkyl esters (isopropyl) undergo alkaline and enzymatic hydrolysis 2–10 times slower than primary alkyl esters (methyl, ethyl) due to increased steric bulk impeding nucleophilic attack at the carbonyl center . While these are class-level data rather than direct measurements on 2,6-dichlorophenylacetate esters, the electronic influence of the electron-withdrawing 2,6-dichloro substitution on the phenyl ring is expected to partially offset steric deceleration by increasing carbonyl electrophilicity, making comparative hydrolysis rates context-dependent on pH and nucleophile [3].

Hydrolytic Stability
Class-level inference
Isopropyl ester hydrolyzes 2-10× slower than methyl ester (class-level generalization)
May provide more persistent marker in forced degradation studies.
Direct measurement on 2,6-dichlorophenylacetates not available; pH-dependent.
Ester hydrolysis kinetics Stability-indicating methods Forced degradation

Dual Regulatory Identity as Diclofenac and Guanfacine Impurity Standard

Unlike the methyl ester (designated solely as Guanfacine Methyl Ester Impurity / Guanfacine Impurity 3) or the ethyl ester (used primarily as a synthetic intermediate), the isopropyl ester holds a unique dual regulatory identity [1]. It is formally catalogued as Diclofenac Impurity 26 and is also recognized as the 2,6-dichlorobenzeneacetic acid 1-methylethyl ester impurity of Guanfacine [2][3]. This dual designation means the same reference standard lot can support analytical method validation and quality control for two distinct drug substance programs (diclofenac sodium/potassium and guanfacine hydrochloride), reducing procurement complexity and inventory duplication in multi-product quality control laboratories. The product is supplied with full characterization data compliant with ICH Q3A/Q3B guidelines and can be provided with traceability to USP or EP pharmacopoeial standards upon feasibility assessment [2].

Regulatory Identity
Supporting evidence
Diclofenac Impurity 26 and Guanfacine isopropyl ester impurity
Single standard supports two ANDA programs, reducing procurement complexity.
Traceability to USP/EP available upon feasibility.
Reference standard Pharmacopoeial impurity ANDA regulatory filing

Procurement-Driven Applications Based on Quantified Differentiation


ANDA Filing: Single Impurity Marker for Diclofenac and Guanfacine Programs

The dual regulatory identity of the compound as Diclofenac Impurity 26 and Guanfacine isopropyl ester impurity enables a single reference standard procurement to support two separate ANDA filing programs [1]. The well-defined crystalline solid (mp 39–42 °C) with validated purity and full characterization data (¹H/¹³C NMR, HRMS, HPLC purity) compliant with ICH Q3A/Q3B allows its direct use in system suitability solutions for organic impurities testing per USP monograph procedures for diclofenac sodium and guanfacine hydrochloride [1]. The isopropyl ester's distinct molecular weight (247.12 Da) and characteristic dichloro isotopic pattern provide unambiguous LC-MS confirmatory identification in impurity profiling studies, reducing the risk of false-positive peak assignment that could occur with methyl or ethyl ester contaminants [2].

Stability-Indicating HPLC Method with Ester Impurity Resolution

The ~1.0–1.3 log unit higher ACD/LogP (4.05) of the isopropyl ester relative to the methyl ester (LogP 2.71–3.11) translates to significantly longer retention on C18 reversed-phase columns under identical mobile phase conditions [1]. This property is exploited in stability-indicating HPLC methods where the isopropyl ester impurity must be chromatographically resolved from the earlier-eluting methyl ester, ethyl ester, and parent acid degradation products of diclofenac or guanfacine [2]. The compound's moderately slower hydrolytic degradation rate relative to the methyl ester also makes it a more persistent marker suitable for monitoring long-term storage stability under ICH Q1A(R2) conditions, where methyl ester impurities may degrade below the reporting threshold before study completion [3].

Multi-Product QC Laboratory Inventory Consolidation

Quality control laboratories supporting generic pharmaceutical manufacturing across multiple drug substances benefit from the compound's dual pharmacopoeial identity [1]. Rather than maintaining separate reference standard inventories for a methyl ester standard (Guanfacine Impurity 3, CAS 54551-83-6) and a diclofenac-specific ester impurity, a single lot of the isopropyl ester (CAS 1470584-30-5) can serve both programs . The solid physical state (off-white crystalline powder, mp 39–42 °C) facilitates accurate gravimetric preparation of stock and working standard solutions with lower aliquot-to-aliquot variability than the liquid methyl ester, improving method precision in quantitative impurity determination [2]. Traceability against USP or EP pharmacopoeial standards, available from qualified suppliers, further supports regulatory audit readiness [1].

Forced Degradation Studies of Hydrolytic and Oxidative Pathways

In forced degradation (stress testing) studies of diclofenac sodium formulations, the isopropyl ester can serve as a process-related impurity marker distinct from degradation products arising from hydrolysis of the parent drug [1]. The sterically hindered isopropoxy group provides moderate resistance to acid-catalyzed hydrolysis compared to the methyl ester, meaning this impurity persists longer under acidic stress conditions (e.g., 0.1 N HCl, 60 °C) and can be tracked over the full stress duration without complete degradation . Its distinct retention time (longer than methyl/ethyl ester analogs on RP-HPLC) and unique MS signature (m/z 247.12 with dichloro pattern) allow it to be clearly distinguished from oxidative degradation products, enabling mass balance reconciliation and degradation pathway mapping per ICH Q1A(R2) requirements [2].

Application
Selection Property
Validation Focus
ANDA Impurity Profiling (Diclofenac & Guanfacine)
Dual pharmacopoeial designation
USP/EP traceability and system suitability
Stability-Indicating HPLC Method
Longer C18 retention and distinct MS pattern
Resolution from early-eluting methyl/ethyl esters
Multi-Product QC Laboratory Inventory
Solid-state handling and accurate weighing
Gravimetric reproducibility and aliquot uniformity
Forced Degradation Studies
Intermediate hydrolytic stability
Marker persistence under acidic/oxidative stress
Quote Request

Request a Quote for Propan-2-yl 2-(2,6-dichlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.